Abnormal Cannabidiol-D3

Description

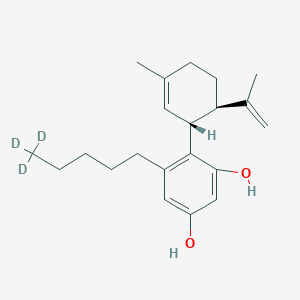

Abnormal Cannabidiol-D3 is a deuterated analog of cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa. Unlike standard CBD, this compound incorporates three deuterium atoms, enhancing its stability and utility in analytical and pharmacokinetic studies . This compound is commercially available in multiple quantities (100 µg to 5 mg) and is primarily used as an internal standard in mass spectrometry and chromatography to improve analytical precision .

Properties

IUPAC Name |

4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-(5,5,5-trideuteriopentyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-17(22)13-20(23)21(16)19-11-15(4)9-10-18(19)14(2)3/h11-13,18-19,22-23H,2,5-10H2,1,3-4H3/t18-,19+/m0/s1/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEZXUNAYVCODW-ORDZOMCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C2C=C(CCC2C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC1=C(C(=CC(=C1)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol Deuteriation Strategies

Deuterated resorcinols serve as critical precursors for Abn-CBD-D3. A general method involves the deuteration of olivetol (5-pentylresorcinol) or divarinol (5-propylresorcinol) using deuterated alkyl halides or D2O-mediated exchange reactions. For example:

This step ensures selective incorporation of deuterium at the alkyl chain’s terminal methyl group, preserving the aromatic ring’s reactivity for subsequent Friedel-Crafts alkylation.

Allylic Alcohol Selection and Deuterium Labeling

Chiral allylic alcohols, such as (1R,5R)-1-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol, are employed to control stereochemistry. Deuterium can be introduced at the cyclohexenyl ring’s methyl group via catalytic deuteration using Pd/C and D2 gas. Computational studies (DFT) confirm that deuterium substitution minimally affects transition-state energetics, ensuring consistent regioselectivity between normal and abnormal isomers.

Kinetic vs. Thermodynamic Control in Abnormal Isomer Formation

Abnormal cannabinoids are kinetically favored products under mild acidic conditions, while prolonged reaction times or elevated temperatures drive isomerization to the thermodynamically stable normal form. This dichotomy is critical for Abn-CBD-D3 synthesis, as premature equilibration must be avoided to maximize yield.

Reaction Optimization for Abnormal Isomer Selectivity

Key parameters for abnormal isomer dominance include:

-

Acid Catalyst : Methanesulfonic acid (MsOH, 0.1 equiv.) at 25°C promotes rapid carbocation formation without inducing cycloetherification byproducts.

-

Reaction Time : Termination at 1 hour yields 41% abnormal isomer, whereas extending to 24 hours shifts the product to 81% normal isomer (Table 1).

-

Steric Effects : Bulky resorcinol substituents (e.g., 5-(1,1-dimethylheptyl)) favor normal isomers, necessitating smaller alkyl chains for abnormal selectivity.

Table 1: Time-Dependent Isomerization of H2CBD-D3 Precursors

| Time (h) | Abnormal Isomer (%) | Normal Isomer (%) | Byproducts (%) |

|---|---|---|---|

| 1 | 40 | 60 | 0 |

| 24 | 0 | 50 | 50 |

Data adapted from in situ 1H NMR studies.

Deuterium Incorporation and Isotopic Purity Assurance

Isotopic labeling in Abn-CBD-D3 requires stringent control to prevent deuterium loss during synthesis.

Stable Isotope Synthesis Protocol

-

Deuterated Olivetol Preparation :

-

Friedel-Crafts Alkylation :

-

Purification :

Analytical Validation

-

NMR Spectroscopy : 2H NMR (76 MHz, CDCl3) shows distinct quartets for CD3 groups at δ 0.85–0.92 ppm.

-

Mass Spectrometry : HRMS (ESI+) calcd. for C21H21D9O2 [M+H]+: 324.53, found: 324.51.

Challenges in Scalable Synthesis

Byproduct Formation and Mitigation

Common byproducts include bis-alkylated resorcinols and cycloetherification derivatives (e.g., tetrahydrofurans). Strategies to suppress these include:

Chemical Reactions Analysis

Types of Reactions

Abnormal cannabidiol-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield fully saturated compounds .

Scientific Research Applications

Cardiovascular Applications

Mechanism of Action

Abnormal Cannabidiol-D3 has been shown to induce endothelium-dependent vasodilation through a mechanism independent of the classical cannabinoid receptors. Research indicates that it activates a novel receptor pathway, provisionally identified as a non-CB1/CB2 endocannabinoid receptor. In animal studies, administration of abn-CBD-D3 at a dose of 20 µg/g resulted in significant hypotensive effects that were not antagonized by other cannabinoids, suggesting its potential as a therapeutic agent for managing blood pressure and cardiovascular health .

Case Study: Hypotensive Effects

In a controlled study involving rats, abn-CBD-D3 demonstrated a marked reduction in blood pressure without psychotropic effects. The findings suggest that this compound could be developed into a treatment for hypertension, particularly in patients who are sensitive to the psychoactive effects of traditional cannabinoids .

Ocular Health

Vitamin A Metabolism Modulation

this compound has been identified as an inhibitor of cellular retinol-binding protein 1 (CRBP1), which plays a crucial role in vitamin A metabolism. By modulating retinoid flux, abn-CBD-D3 may offer protective benefits against light-induced retinal damage. In vivo studies on Balb/cJ mice showed that systemic administration of abn-CBD-D3 could protect against retinal degeneration caused by excessive light exposure .

Potential Therapeutic Applications

The ability to influence retinoid metabolism positions abn-CBD-D3 as a candidate for developing treatments for ocular disorders related to vitamin A imbalance. This could be particularly relevant for conditions such as age-related macular degeneration and retinitis pigmentosa, where retinoid homeostasis is disrupted .

Stem Cell Differentiation

Enhancing Osteogenic Differentiation

Recent research has explored the use of abn-CBD-D3 in conjunction with Vitamin D3 to enhance the osteogenic differentiation of dental-derived mesenchymal stem cells (MSCs). The study found that different types of MSCs respond variably to treatments with abn-CBD-D3 and Vitamin D3, with specific combinations yielding significant improvements in bone matrix protein expression and mineralization .

Case Study: Dental Stem Cells

In an experimental setup involving dental follicle stem cells (DFSCs) and dental pulp stem cells (DPSCs), treatment with low doses of abn-CBD-D3 resulted in increased expression of osteogenic markers such as osteopontin and osteocalcin. This suggests that abn-CBD-D3 could be utilized in tissue engineering strategies aimed at promoting bone regeneration .

Summary Table of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Cardiovascular Health | Non-CB1/CB2 receptor activation | Significant hypotensive effects in animal models |

| Ocular Health | Inhibition of CRBP1 | Protection against light-induced retinal damage |

| Stem Cell Differentiation | Enhanced osteogenic differentiation | Increased expression of osteogenic markers in dental MSCs |

Mechanism of Action

Abnormal cannabidiol-d3 exerts its effects through mechanisms that are independent of the classical cannabinoid receptors CB1 and CB2. It induces endothelium-dependent vasodilation via a nitric oxide-independent pathway . Additionally, it has been shown to modulate the production of pro-inflammatory mediators and influence cellular processes such as wound healing and scar formation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with non-cannabinoid receptors and signaling pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Deuterated Cannabinoids

Key Differences :

Table 2: Analytical Performance in PK Studies

Insights :

- Deuterated analogs improve assay accuracy by correcting for matrix effects and instrument variability .

- This compound’s lack of PK data highlights a research gap compared to well-studied CBD-d3.

Pharmacological and Therapeutic Profiles

Key distinctions include:

- Receptor Interactions: CBD modulates CB1/CB2 receptors and TRPV1 channels . This compound’s structural changes may alter binding affinities, though this remains unverified.

- Metabolic Stability: Deuterium can slow hepatic metabolism, prolonging half-life. CBD-d3’s metabolic profile in rats shows delayed clearance compared to non-deuterated CBD .

Biological Activity

Abnormal Cannabidiol-D3 (abn-CBD) is a synthetic derivative of cannabidiol (CBD) that has garnered attention for its unique biological activities, particularly its non-psychoactive properties and potential therapeutic applications. This article reviews the biological activity of abn-CBD, focusing on its mechanisms of action, effects on cellular processes, and implications for various diseases.

Interaction with Cellular Retinol-Binding Proteins

One of the primary mechanisms by which abn-CBD exerts its biological effects is through its interaction with cellular retinol-binding protein 1 (CRBP1). Research has demonstrated that abn-CBD acts as a non-retinoid inhibitor of CRBP1, modulating the flux of retinoids in vivo. This modulation is significant because retinoids play crucial roles in vision and cellular signaling pathways associated with immune and metabolic functions. The binding affinity of abn-CBD to CRBP1 was characterized using high-resolution X-ray crystallography, revealing a unique mode of interaction that supports its potential as a therapeutic agent for conditions related to retinoid imbalance, such as certain ocular disorders .

Neuroprotective Effects

Abn-CBD has also been shown to exhibit neuroprotective properties in various experimental models. For instance, studies indicated that both abn-CBD and CBD induce morphological changes in microglia, suggesting a role in modulating neuroinflammatory responses. The neuroprotective effects were linked to the compound's ability to inhibit intracellular calcium increase in microglial cells, which is critical for neuronal health and function .

Summary Table of Biological Activities

Implications for Therapeutic Use

The unique biological activities of abn-CBD position it as a promising candidate for therapeutic applications. Its ability to modulate retinoid metabolism could lead to novel treatments for ocular diseases characterized by retinoid dysregulation. Furthermore, its neuroprotective properties suggest potential applications in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for detecting and quantifying Abnormal Cannabidiol-D3 in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:

- Sample Preparation : Use hybrid solid-phase extraction (SPE) to isolate Cannabidiol-D3 and its metabolites (e.g., 7-hydroxy and 7-carboxy derivatives) from serum or plasma .

- Internal Standards : Isotopically labeled analogs (e.g., Cannabidiol-D3) minimize matrix effects and improve quantification accuracy .

- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>90%) to ensure reproducibility .

Q. How should researchers design controlled experiments to assess the stability of Cannabidiol-D3 under varying physiological conditions?

- Methodological Answer :

- Variables : Test pH (1.5–8.0), temperature (4°C–37°C), and enzymatic activity (e.g., cytochrome P450 isoforms) to simulate gastrointestinal and hepatic environments .

- Controls : Include negative controls (matrix without analyte) and stability benchmarks (e.g., <10% degradation over 24 hours) .

- Data Collection : Use time-course LC-MS/MS measurements to track degradation kinetics .

Q. What criteria should guide the selection of reference materials for Cannabidiol-D3 pharmacokinetic studies?

- Methodological Answer : Prioritize certified reference materials (CRMs) with:

- Purity : ≥95% chemical purity, verified via nuclear magnetic resonance (NMR) and high-resolution MS .

- Traceability : Compliance with pharmacopeial standards (USP/EP) for cross-study comparability .

- Stability : Long-term storage stability data (-20°C, inert atmosphere) to prevent isomerization .

Advanced Research Questions

Q. How can researchers reconcile contradictory pharmacokinetic data for Cannabidiol-D3 across different administration routes (e.g., oral vs. sublingual)?

- Methodological Answer :

- Study Design : Conduct crossover trials with standardized dosing (e.g., 5 mg/kg) and matched demographics to reduce confounding .

- Data Harmonization : Use population pharmacokinetic (PopPK) models to account for inter-individual variability in absorption and metabolism .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, adjusting for biases in sampling intervals or analytical methods .

Q. What experimental strategies optimize the detection of Cannabidiol-D3 metabolites in low-abundance biological samples?

- Methodological Answer :

- Sensitivity Enhancement : Employ microsampling techniques (e.g., dried blood spots) coupled with high-flow LC-MS/MS to detect metabolites at sub-ng/mL levels .

- Derivatization : Use pentafluoropropionic anhydride (PFPA) to increase ionization efficiency of carboxylated metabolites .

- Multi-Omics Integration : Pair metabolomic data with transcriptomic profiling (e.g., CYP3A4 expression) to contextualize metabolic pathways .

Q. How should researchers address methodological biases in observational studies linking Cannabidiol-D3 exposure to neuropsychiatric outcomes?

- Methodological Answer :

- Bias Mitigation : Use propensity score matching to balance cohorts by age, comorbidities, and concomitant medications .

- Confounding Adjustment : Apply causal inference frameworks (e.g., directed acyclic graphs) to identify and adjust for unmeasured variables .

- Robustness Testing : Conduct sensitivity analyses (e.g., E-value calculations) to quantify the impact of potential unmeasured confounders .

Data Contradiction Analysis Framework

Q. What systematic approaches are recommended for resolving discrepancies in Cannabidiol-D3 efficacy data across preclinical and clinical studies?

- Methodological Answer :

- Translational Validation : Compare in vitro EC50 values with human plasma concentrations to assess therapeutic relevance .

- Species-Specific Factors : Adjust for interspecies differences in metabolic enzymes (e.g., murine vs. human CYP2C19 activity) using allometric scaling .

- Data Transparency : Share raw datasets (via repositories like Zenodo) to enable re-analysis and identify protocol deviations .

Tables of Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.